molecular formula C16H9ClN2O2S B5741343 N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B5741343
M. Wt: 328.8 g/mol
InChI Key: XJABTLQAFZZRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide inhibits N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide by binding to the catalytic domain of the enzyme. This prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. The compound has been shown to be highly selective for N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide and does not inhibit other enzymes involved in DNA repair.
Biochemical and Physiological Effects
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has potent anti-tumor activity in a variety of cancer cell lines. It has been shown to induce cell death in cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. The compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is its selectivity for N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. This makes it a valuable tool for studying the role of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in DNA repair and cancer biology. However, the compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, the compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. One direction is the development of new analogs with improved potency and selectivity for N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. Another direction is the study of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the compound could be studied for its potential use in other diseases that involve DNA damage and repair, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-benzofuran-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is an enzyme that plays a critical role in the repair of DNA damage. Inhibition of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide leads to the accumulation of DNA damage and ultimately cell death. N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to be a potent inhibitor of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2S/c17-10-5-6-11-14(8-10)22-16(18-11)19-15(20)13-7-9-3-1-2-4-12(9)21-13/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJABTLQAFZZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

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